molecular formula C28H36ClN3O5S B10856435 Tulmimetostat CAS No. 2567686-02-4

Tulmimetostat

Cat. No.: B10856435
CAS No.: 2567686-02-4
M. Wt: 562.1 g/mol
InChI Key: CAAWBLRXQXMGHV-WOLMIXIISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthetic routes and reaction conditions for tulmimetostat are not extensively detailed in publicly available sources. it is known that this compound is an orally available compound developed to improve on first-generation EZH2 inhibitors through increased potency, longer residence time on target, and a longer half-life . The industrial production methods likely involve standard pharmaceutical synthesis techniques, including multi-step organic synthesis, purification, and formulation processes.

Chemical Reactions Analysis

Tulmimetostat primarily functions as an inhibitor of EZH2 and EZH1, and its chemical reactions are centered around its interaction with these enzymes. The compound undergoes binding reactions with the active sites of EZH2 and EZH1, leading to inhibition of their methyltransferase activity . Common reagents and conditions used in these reactions include the presence of the compound itself and the target enzymes under physiological conditions. The major products formed from these reactions are the inhibited forms of EZH2 and EZH1, which result in altered gene expression profiles in cancer cells .

Properties

CAS No.

2567686-02-4

Molecular Formula

C28H36ClN3O5S

Molecular Weight

562.1 g/mol

IUPAC Name

(2R)-7-chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethyl-N-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C28H36ClN3O5S/c1-15-10-23(38-5)21(27(34)31-15)12-30-26(33)20-11-22(29)25-24(16(20)2)36-28(3,37-25)17-6-8-18(9-7-17)32-13-19(14-32)35-4/h10-11,17-19H,6-9,12-14H2,1-5H3,(H,30,33)(H,31,34)/t17?,18?,28-/m1/s1

InChI Key

CAAWBLRXQXMGHV-WOLMIXIISA-N

Isomeric SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)O[C@@](O3)(C)C4CCC(CC4)N5CC(C5)OC)Cl)SC

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N5CC(C5)OC)Cl)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.